

Application Note: Synthesis Protocol for N-dodecanoyl-L-Homoserine Lactone

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Compound of Interest

Compound Name:	<i>N-dodecanoyl-L-Homoserine lactone</i>
Cat. No.:	B169663

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-dodecanoyl-L-homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for cell-to-cell communication in a process known as quorum sensing.^[1] This molecule is particularly significant in pathogens like *Pseudomonas aeruginosa*, where it plays a crucial role in regulating virulence factor expression and biofilm formation.^{[2][3]} The availability of synthetically derived, high-purity C12-HSL is essential for research into bacterial pathogenesis, the development of anti-quorum sensing therapeutics (quorum quenching), and the study of host-pathogen interactions.^{[4][5]} This document provides a detailed protocol for the chemical synthesis of **N-dodecanoyl-L-homoserine lactone**, a summary of expected quantitative data, and diagrams illustrating the synthesis workflow and its biological signaling pathway.

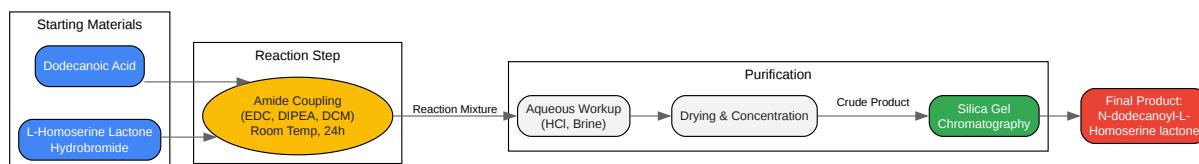
Physicochemical and Chemical Properties

A summary of the key identifiers and properties for **N-dodecanoyl-L-homoserine lactone** is provided below.

Property	Value	Reference
IUPAC Name	N-[(3S)-2-oxooxolan-3-yl]dodecanamide	[6]
Molecular Formula	C ₁₆ H ₂₉ NO ₃	[7][8]
Molecular Weight	283.41 g/mol	[6][9]
CAS Number	137173-46-7	[6]
Appearance	White to off-white powder or crystals	[7]
Purity	≥95-98%	[7][10]
Solubility	Soluble in DMSO and DMF	[5]
Storage Temperature	-20°C	

Synthesis Workflow and Quantitative Data

The synthesis of **N-dodecanoyl-L-homoserine lactone** is typically achieved through a direct amide coupling reaction between dodecanoic acid and L-homoserine lactone. This method is robust and allows for the production of the target compound with high purity.



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Caption: Experimental workflow for the synthesis of **N-dodecanoyl-L-Homoserine lactone**.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various N-acyl-homoserine lactones using similar amide coupling methodologies. Yields for **N-dodecanoyl-L-homoserine lactone** are expected to be in a similar range.

Compound Synthesized	Coupling Method	Yield (%)	Purity (%)
N-hexanoyl-L-homoserine lactone (C6-HSL)	EDC Coupling	86	>99 (e.e.)
N-octanoyl-L-homoserine lactone (OHL)	Schotten–Baumann	96	>99 (e.e.)
N-decanoyl-L-homoserine lactone (C10-HSL)	EDC Coupling	79	>99 (e.e.)
Various AHL Analogs	EDC Coupling	5 - 70	≥95

Yield and purity data adapted from similar synthetic routes reported in the literature.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol

This protocol details the synthesis of **N-dodecanoyl-L-homoserine lactone** via an EDC-mediated amide coupling reaction.[\[12\]](#)[\[13\]](#)

Materials and Equipment

- Chemicals:
 - L-homoserine lactone hydrobromide
 - Dodecanoic acid
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- 5% HCl aqueous solution
- Saturated NaCl solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane/Methanol or Dichloromethane/Ethyl Acetate)[[12](#)]
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
 - Rotary evaporator
 - Glass column for chromatography
 - Thin-layer chromatography (TLC) plates and developing chamber

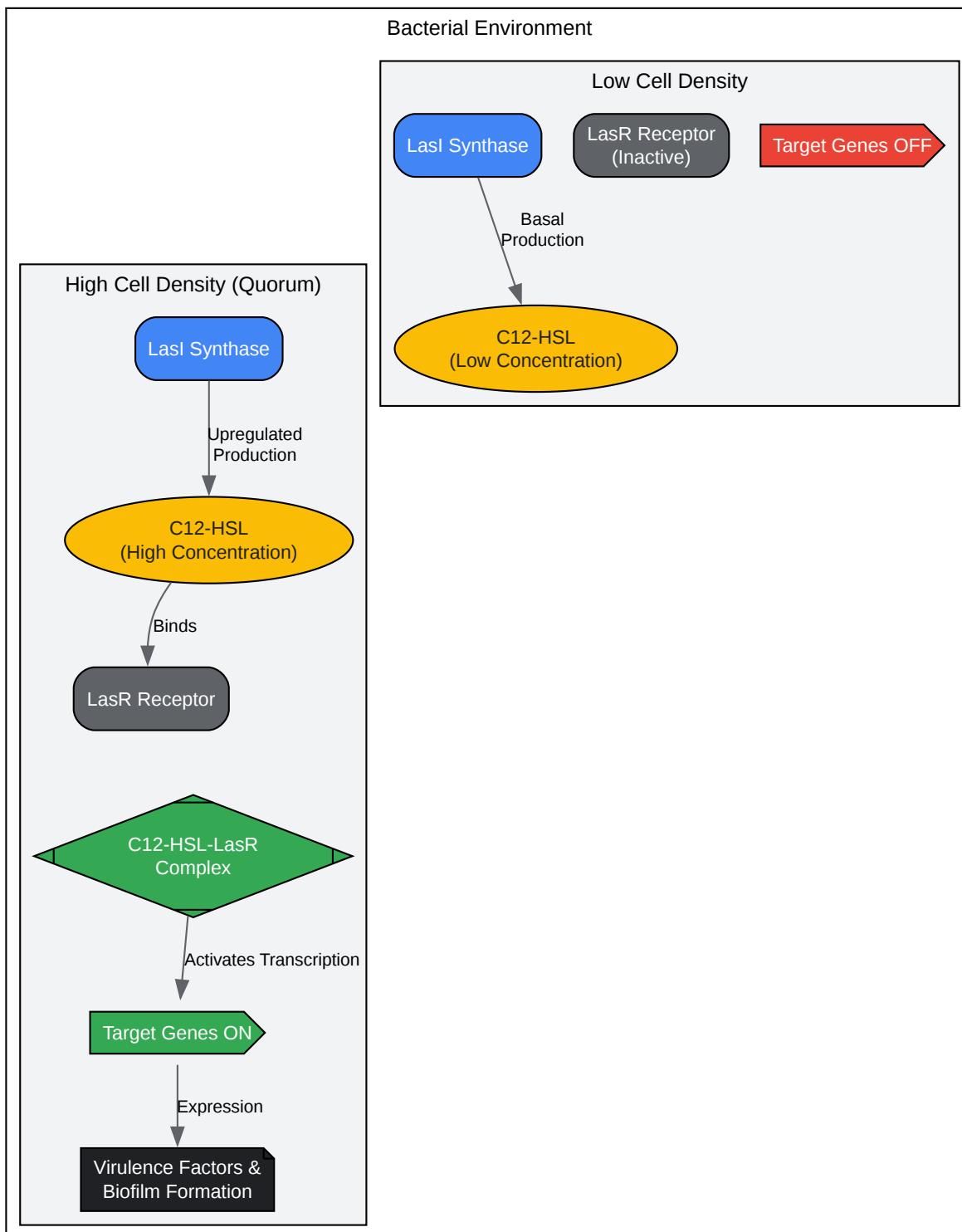
Procedure

- Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and dodecanoic acid (1.1 eq) in anhydrous dichloromethane (DCM).
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution at room temperature to neutralize the hydrobromide salt.
- Coupling Agent Addition: Add N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) to the reaction mixture.

- Reaction: Allow the mixture to stir at room temperature for 24 hours.[12][13] Monitor the reaction progress using thin-layer chromatography (TLC).
- Aqueous Workup:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with a 5% HCl aqueous solution (2 times) and then with brine (1 time).[12]
- Drying and Concentration: Dry the separated organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]
- Purification: Purify the crude residue by silica gel column chromatography. Elute with a suitable solvent system, such as a gradient of Dichloromethane/Methanol (e.g., 19:1) or Dichloromethane/Ethyl Acetate (e.g., 19:1), to isolate the pure **N-dodecanoyl-L-homoserine lactone**.[12]
- Characterization: Confirm the structure and purity of the final product using techniques such as Proton NMR and Mass Spectrometry (MS).[10] The product should be stored at -20°C.

Biological Context: Quorum Sensing Signaling

N-dodecanoyl-L-homoserine lactone is a key autoinducer in the las quorum sensing system of *P. aeruginosa*. The LasI synthase produces C12-HSL.[2][14] As the bacterial population density increases, C12-HSL accumulates. Once a threshold concentration is reached, it diffuses into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR.[3] This C12-HSL-LasR complex then binds to specific DNA promoter regions, activating the transcription of target genes that regulate virulence and biofilm formation.[3][14]

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Caption: The las quorum sensing pathway in *P. aeruginosa* mediated by C12-HSL.

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